molecular formula C9H12N2O3 B094870 2,5-Dimethoxybenzhydrazide CAS No. 17894-25-6

2,5-Dimethoxybenzhydrazide

Cat. No. B094870
CAS RN: 17894-25-6
M. Wt: 196.2 g/mol
InChI Key: CSGBXTAUNHUMQE-UHFFFAOYSA-N
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Description

2,5-Dimethoxybenzhydrazide is a chemical compound that is related to the family of benzhydrazides, which are characterized by a benzene ring substituted with one or more methoxy groups and a hydrazide functional group. While the provided papers do not directly discuss 2,5-Dimethoxybenzhydrazide, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2,5-Dimethoxybenzhydrazide.

Synthesis Analysis

The synthesis of related benzhydrazide compounds involves the reaction of appropriate benzaldehydes with hydrazine hydrate. For instance, 2-hydroxybenzhydrazide was synthesized using methyl salicylate and hydrazine hydrate in a solvent-free environment under ultrasonic conditions . This method is considered green chemistry due to the absence of solvents. Although the synthesis of 2,5-Dimethoxybenzhydrazide is not explicitly described, it can be inferred that a similar approach could be employed, using 2,5-dimethoxybenzaldehyde as the starting material.

Molecular Structure Analysis

The molecular structure of benzhydrazides can be complex, as evidenced by the copper(II) complexes synthesized from 2-benzoylpyridine-3-methoxybenzhydrazone . These complexes exhibit a distorted square pyramidal geometry and are halogen/azide bridged box dimers. While the structure of 2,5-Dimethoxybenzhydrazide itself is not discussed, it is likely to have a simpler structure compared to its metal complexes, with the possibility of forming hydrogen bonds due to the presence of the hydrazide group.

Chemical Reactions Analysis

Benzhydrazides can participate in various chemical reactions, particularly as ligands forming complexes with metals. The copper(II) complexes mentioned earlier are examples of such reactions . Additionally, benzhydrazides can be derivatized for analytical purposes, as seen with 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene), which is used as a derivatization reagent for aromatic aldehydes in liquid chromatography . This suggests that 2,5-Dimethoxybenzhydrazide could also be used in similar analytical applications or as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzhydrazides can be deduced from their molecular structure and reactivity. For example, the solubility of these compounds may vary depending on the number and position of methoxy groups and the presence of other substituents. The melting points can be determined through micro-melting point determination . The reactivity of benzhydrazides with metals and their potential to form stable complexes is also a significant chemical property . The fluorescence derivatization of similar compounds indicates that 2,5-Dimethoxybenzhydrazide may also exhibit fluorescence under certain conditions, which could be useful in analytical chemistry .

Scientific Research Applications

  • Potential in Amoebicide Research : 2-Nitro-4-5-dimethoxybenzhydrazide, a related compound, was synthesized and tested for amoebicidal activity against E. histolytica but showed no significant activity (Misra & Saksena, 1975).

  • Role in Dopamine Receptor Antagonism : Acylated and aroylated hydrazinoclozapines, including 2,6-dimethoxybenzhydrazide, were found to be potent dopamine D(1) antagonists with high selectivity over other dopamine receptors (Sasikumar et al., 2006).

  • Cardiotoxicity Studies : Compounds such as 25D-NBOMe, related to 2,5-Dimethoxybenzhydrazide, have been studied for potential cardiotoxic effects, including prolonged QT intervals and down-regulation of PAK1, a biomarker for cardiotoxicity (Yoon et al., 2019).

  • Detection in Drug Analysis : The electrochemical detection of NBOMe compounds, which include 2,5-Dimethoxybenzhydrazide derivatives, has been explored using boron-doped diamond electrodes, providing a method for identifying these substances in seized drug samples (Souza et al., 2017).

  • Antifungal Applications : 2,5-Dimethoxybenzoic acid, closely related to 2,5-Dimethoxybenzhydrazide, has demonstrated antifungal properties against postharvest pathogens of strawberry fruits (Lattanzio et al., 1996).

  • Synthesis for Medical Applications : The synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in psychotic and schizophrenic psychosis, has been reported, showcasing the pharmaceutical relevance of such compounds (Zhimin, 2003).

  • Antileukemic Activity : Studies have been conducted on the antileukemic activity of 2,5-dihydroxybenzoate molybdenum(VI) complex, indicating the potential for compounds in this chemical group in cancer chemotherapy (Thomadaki et al., 2007).

properties

IUPAC Name

2,5-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-6-3-4-8(14-2)7(5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGBXTAUNHUMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170617
Record name 2,5-Dimethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxybenzhydrazide

CAS RN

17894-25-6
Record name 2,5-Dimethoxybenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017894256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxybenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17894-25-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WF Dewatisari, N To'bungan - Plant Science Today, 2023 - horizonepublishing.com
Dracaena angolensis Welw. ex Carriere also known as Sansevieria cylindrica from the Genus Dracaena, is a decorative plant due to its unique shape. Beside its ornamental value, it is …
Number of citations: 2 horizonepublishing.com
D Philip, PK Kaleena, K Valivittan - Asian J Pharm Clin Res, 2011
Number of citations: 29

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